molecular formula C8H7FN2 B8804141 6-Fluoro-3-methylimidazo[1,5-A]pyridine

6-Fluoro-3-methylimidazo[1,5-A]pyridine

Cat. No. B8804141
M. Wt: 150.15 g/mol
InChI Key: YIEUWYVVNJYBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methylimidazo[1,5-A]pyridine is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-3-methylimidazo[1,5-A]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-3-methylimidazo[1,5-A]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Fluoro-3-methylimidazo[1,5-A]pyridine

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

6-fluoro-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7FN2/c1-6-10-4-8-3-2-7(9)5-11(6)8/h2-5H,1H3

InChI Key

YIEUWYVVNJYBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask, N-(5-fluoro-pyridin-2-ylmethyl)-acetamide (653 mg, 3.88 mmol) was dissolved in toluene (19 ml) and phosphorus oxychloride (0.66 ml, 7.1 mmol) was added. The reaction mixture was stirred at 100° C. in an oil bath overnight then cooled to 0° C. and carefully quenched with ice. Aqueous 25% ammonium hydroxide was added until pH=˜9. The mixture was diluted with water and extracted with dichloromethane (3×). The organic layers were combined, dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over silica gel with EtOAc/hexanes (gradient 0-70% EtOAc) to give 255 mg (44%) of 6-fluoro-3-methyl-imidazo[1,5-a]pyridine as a yellow solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 7.61 (d, J=5.3 Hz, 1H), 7.38-7.50 (m, 2H), 6.67 (ddd, J=9.7, 7.6, 1.9 Hz, 1H), 2.66 (s, 3H).
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two

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